molecular formula C7H11N3O3S B13801900 2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester

2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester

Cat. No.: B13801900
M. Wt: 217.25 g/mol
InChI Key: WABDQHYMTABORC-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique functional groups, including an amino group, a carboxylic acid group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazine ring through cyclization of appropriate precursors.

    Amination: Introduction of the amino group using reagents like ammonia or amines.

    Esterification: Formation of the methyl ester group through esterification reactions with methanol and acid catalysts.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and amination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and oxo groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Thiazine-6-carboxylic acid derivatives: Compounds with similar thiazine ring structures but different functional groups.

    Aminothiazines: Compounds with amino groups attached to the thiazine ring.

    Thiazine esters: Compounds with ester functional groups attached to the thiazine ring.

Uniqueness

The uniqueness of 2H-1,3-Thiazine-6-carboxylic acid, 3-aminotetrahydro-2-(methylimino)-4-oxo-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

methyl 3-amino-2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate

InChI

InChI=1S/C7H11N3O3S/c1-9-7-10(8)5(11)3-4(14-7)6(12)13-2/h4H,3,8H2,1-2H3

InChI Key

WABDQHYMTABORC-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)CC(S1)C(=O)OC)N

Origin of Product

United States

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